Aminostilbamidine

Overview

Description

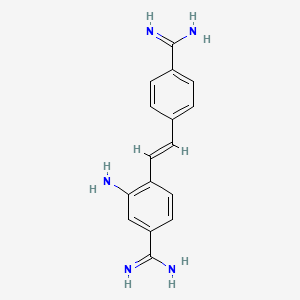

Aminostilbamidine is a BioReagent suitable for fluorescence . It is also known as 2-Aminostilbene-4,4′-dicarbamidine methanesulfonate salt . The empirical formula is C16H17N5 · CH4O3S, and the molecular weight is 375.45 . It has been used extensively as a retrograde tracer for neurons .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The SMILES string representation of the molecule isCS(O)(=O)=O.NC(=N)c1ccc(cc1)\\C=C\\c2ccc(cc2N)C(N)=N . Physical and Chemical Properties Analysis

This compound is a BioReagent suitable for fluorescence, with an assay of ≥97.0% (HPLC) . It has a fluorescence λex of 386 nm and λem of 540 nm in TE buffer . The storage temperature is 2-8°C .Scientific Research Applications

Aminoguanidine as a Therapeutic Agent

Aminoguanidine, a prototype therapeutic agent, is significant for its ability to prevent the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds to form substituted 3-amino-1,2,4-triazine derivatives, thus inhibiting the progression of vascular complications, particularly in experimental diabetes. This indicates the role of AGEs accumulation as a risk factor for disease progression. However, clinical trials for diabetic nephropathy prevention were terminated due to safety concerns and lack of efficacy, suggesting the need for cautious application of aminoguanidine in clinical settings (Thornalley, 2003).

Anticancer Properties

Novel β-enaminonitrile/ester compounds and derivatives have shown significant in vitro anticancer activity against various cancer cell lines. Compounds like the aminoimino derivative exhibited notable antitumor activity, suggesting their potential as new pharmacophores in anticancer drug design. These compounds were observed to induce cell cycle arrest and apoptosis in cancer cells (Alblewi et al., 2019).

Role in Prebiotic Chemistry

In the context of prebiotic chemistry, research involving high-energy proton irradiation of formamide in the presence of meteorites led to the production of nucleobases, sugars, and nucleosides, suggesting a plausible scenario for the origin of life. This study highlights the importance of amino acids and their derivatives in the formation of key biological compounds under prebiotic conditions (Saladino et al., 2015).

Enhancement of Drug Properties

The development of amino acid ester prodrugs, such as those of floxuridine, demonstrates the potential of amino acid derivatives to enhance drug properties. These prodrugs show improved intestinal absorption, resistance to metabolism, and enhanced transport, which may improve the efficacy and therapeutic index of certain drugs (Landowski et al., 2005).

Dermatological Applications

Tranexamic acid, an amino acid derivative, has shown effectiveness in improving skin conditions. Its administration was found to ameliorate wrinkles caused by skin dryness in animal models, indicating its potential use in dermatology (Hiramoto et al., 2016).

Safety and Hazards

Properties

IUPAC Name |

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19/h1-9H,17H2,(H3,18,19)(H3,20,21)/b4-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGMZUFNZHEFFQ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40421578 | |

| Record name | Aminostilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623548-64-1 | |

| Record name | Aminostilbamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40421578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

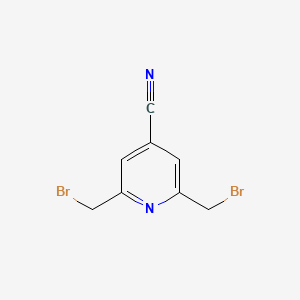

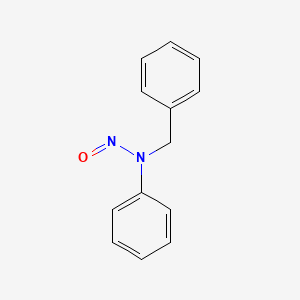

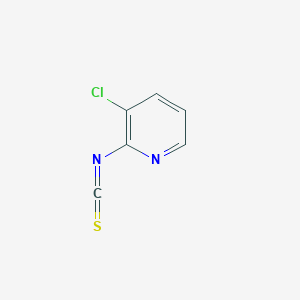

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

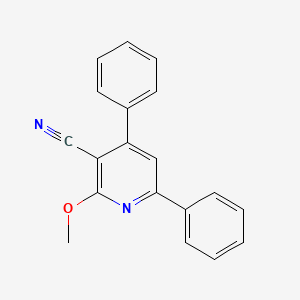

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Cyclohexanecarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3065786.png)

![4-Imino-6-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065802.png)

![4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B3065808.png)

![3-Phenylpyrido[4,3-e][1,2,4]triazine](/img/structure/B3065817.png)